2-fluoro-N-(3-((4-methylpiperazin-1-yl)methyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide
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Description
2-fluoro-N-(3-((4-methylpiperazin-1-yl)methyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide is a useful research compound. Its molecular formula is C20H24FN3OS and its molecular weight is 373.49. The purity is usually 95%.
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Biological Activity
2-fluoro-N-(3-((4-methylpiperazin-1-yl)methyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
Chemical Structure and Properties
The compound features a unique structure that includes:
- A fluorinated benzamide moiety.
- A cyclopenta[b]thiophene ring system.
- A 4-methylpiperazine substituent.
This structural complexity contributes to its interaction with various biological targets.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, focusing on its effects on different biological systems.
Antimicrobial Activity
Research indicates that derivatives of similar structures exhibit significant antimicrobial properties. For example:
- Compounds with piperazine rings have shown activity against Escherichia coli and Staphylococcus aureus .
- The presence of the thiophene ring enhances the antibacterial efficacy due to increased lipophilicity, facilitating membrane penetration.
Anticancer Potential
Studies suggest that compounds containing the cyclopenta[b]thiophene structure may exhibit anticancer activity. The mechanism often involves:
- Inhibition of specific enzymes related to cancer cell proliferation.
- Induction of apoptosis in cancer cells through various signaling pathways.
A notable study demonstrated that similar benzamide derivatives inhibited cancer cell growth in vitro, suggesting a potential role for this compound in oncology .
The mechanisms underlying the biological activities of this compound can be summarized as follows:
- Enzyme Inhibition :
-
Receptor Modulation :
- The piperazine moiety suggests potential interactions with neurotransmitter receptors, possibly affecting central nervous system functions.
-
Cellular Uptake :
- The lipophilic nature due to the thiophene ring enhances cellular uptake, which is critical for its therapeutic efficacy.
Case Studies and Research Findings
Properties
IUPAC Name |
2-fluoro-N-[3-[(4-methylpiperazin-1-yl)methyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3OS/c1-23-9-11-24(12-10-23)13-16-14-6-4-8-18(14)26-20(16)22-19(25)15-5-2-3-7-17(15)21/h2-3,5,7H,4,6,8-13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVKDTPMRKJMAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(SC3=C2CCC3)NC(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.